molecular formula C18H20N6O B2363531 1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034415-57-9

1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2363531
CAS No.: 2034415-57-9
M. Wt: 336.399
InChI Key: KPHXMIYXDHRTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves the reaction of 3,4-dimethylaniline with an isocyanate derivative, followed by the introduction of the pyrazin-2-yl and pyrazol-1-yl groups through a series of nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using batch or continuous flow reactors. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, dimethylformamide, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds of this nature may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making them of interest in drug discovery and development.

Medicine

In medicine, research may focus on the compound’s potential therapeutic effects, including its ability to interact with specific biological targets or pathways.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with different substituents on the aromatic rings or the pyrazole and pyrazine moieties. Examples include:

  • 1-(3,4-dimethylphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
  • 1-(3,4-dimethylphenyl)-3-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Uniqueness

The uniqueness of 1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazine and pyrazole rings may confer unique properties compared to other urea derivatives.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-3-4-15(11-14(13)2)22-18(25)21-8-10-24-9-5-16(23-24)17-12-19-6-7-20-17/h3-7,9,11-12H,8,10H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHXMIYXDHRTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.